5-Methoxy-2-oxoindoline-3-carbaldehyde
Overview
Description
Synthesis Analysis
This compound can be synthesized from 4-aminobenzoic acid as a starting material . The yield is approximately 92.0%, and the product forms yellow crystals with a melting point above 300°C .
Molecular Structure Analysis
The molecular structure of 5-Methoxy-2-oxoindoline-3-carbaldehyde is characterized by the presence of a methoxy group, a carbonyl group, and an indoline ring. The compound’s 1H-NMR and 13C-NMR spectra provide further insights into its structure .
Scientific Research Applications
Quantum-Chemical Studies and Antioxidant Properties
5-Methoxy-2-oxoindoline-3-carbaldehyde has been studied for its antioxidant properties through the synthesis of novel carbohydrazones. These compounds, derived from 5-substituted isatins, including 5-methoxy-2-oxoindoline-3-carbaldehyde, were analyzed for their electronic and antioxidant characteristics using quantum-chemical calculations and in vitro assays. The study revealed significant antioxidant activity, indicating potential applications in developing new antioxidant agents (Çavuş, Yakan, Muğlu, & Bakır, 2020).
Structural Revision and Synthesis of Benzofuran Derivatives
Research involving 5-methoxy-2-oxoindoline-3-carbaldehyde also extends to the structural revision of natural products and the synthesis of benzofuran derivatives. A study revisited the structures of sesbagrandiflorains A and B, leading to the synthesis of new derivatives with moderate antibacterial activity and cytotoxicity against melanoma cancer cells, showcasing the compound's utility in drug discovery and medicinal chemistry (Noviany, Samadi, Carpenter, Abugrain, Hadi, Purwitasari, Indra, Indra, & Mahmud, 2020).
Chemical Sensing Applications
5-Methoxy-2-oxoindoline-3-carbaldehyde was utilized in the development of a chemosensor for the selective detection of Al³⁺ ions. The chemosensor, based on a rhodamine dye framework, demonstrated high sensitivity and selectivity towards Al³⁺ ions in mixed aqueous media, indicating its potential for environmental monitoring and analytical applications (Dhara, Jana, Guchhait, & Kar, 2014).
Antimicrobial and Synthetic Chemistry
Further, the antimicrobial activities and synthesis of novel derivatives highlight the compound's versatility. New derivatives of 4-hydroxy-chromen-2-one, incorporating 5-methoxy-2-oxoindoline-3-carbaldehyde, have been synthesized and shown to exhibit significant antibacterial activity against various bacterial strains, demonstrating the compound's relevance in the development of new antibacterial agents (Behrami & Dobroshi, 2019).
properties
IUPAC Name |
5-methoxy-2-oxo-1,3-dihydroindole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-6-2-3-9-7(4-6)8(5-12)10(13)11-9/h2-5,8H,1H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQUAIXBELNELL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70672516 | |
Record name | 5-Methoxy-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70672516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-2-oxoindoline-3-carbaldehyde | |
CAS RN |
52508-88-0 | |
Record name | 2,3-Dihydro-5-methoxy-2-oxo-1H-indole-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52508-88-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methoxy-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70672516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.